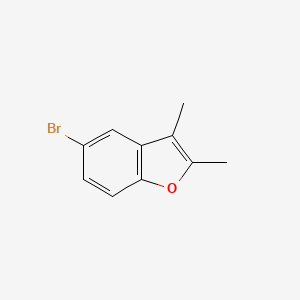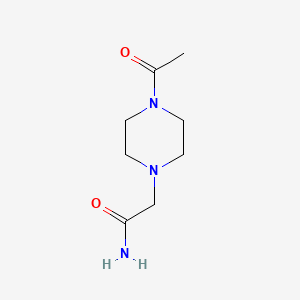
7-Fluoro-4-hydroxy-3-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidative and Prooxidative Effects
7-Fluoro-4-hydroxy-3-nitroquinoline, a derivative of 4-hydroxyquinoline, has shown potential both as an antioxidant and a prooxidant, depending on its distributive status in the reaction system. Studies have demonstrated its ability to inhibit free-radical-induced peroxidation, acting as an antioxidant, particularly when not paired with an electron-attracting group. It has outperformed its chloro counterpart in antioxidant activity, indicating its potential as an antioxidant drug (Liu et al., 2002).
Antibacterial and Anticancer Properties
Several derivatives of fluoroquinolone, including those related to this compound, have been synthesized and evaluated for their antibacterial and anticancer properties. Some studies focused on the synthesis of novel 8-nitrofluoroquinolone derivatives to assess their antibacterial properties, with certain compounds exhibiting significant activity against gram-positive strains (Al-Hiari et al., 2007). Other research aimed at synthesizing tetracyclic fluoroquinolones for their potential as antibacterial and anticancer agents, noting that some compounds showed dual activity in this regard (Al-Trawneh et al., 2010).
Interaction with Biological Molecules
The interaction of compounds similar to this compound with biological molecules like proteins has also been a subject of study. For instance, the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme was investigated to understand the binding dynamics and the importance of the fluorine atom in such interactions, which also involved in silico studies for predicting the interaction and possible metabolic pathways (Hemalatha et al., 2016).
Safety and Hazards
Orientations Futures
While specific future directions for “7-Fluoro-4-hydroxy-3-nitroquinoline” are not mentioned in the available literature, the field of quinoline research is active and ongoing. Quinolines are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, it is likely that future research will continue to explore the synthesis, properties, and applications of quinoline derivatives, including “this compound”.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Analyse Biochimique
Biochemical Properties
7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Propriétés
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 |
Source


|
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 |
Source


|
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

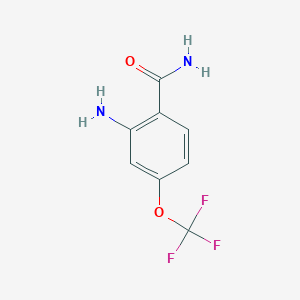

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)

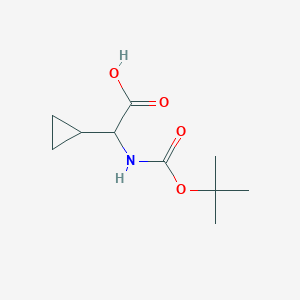
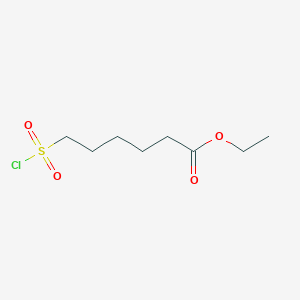
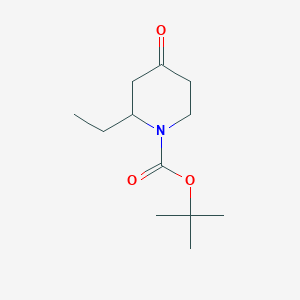
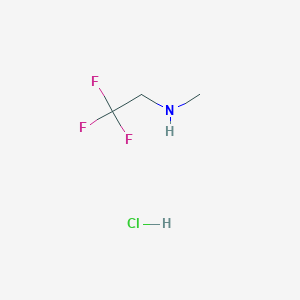

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
![3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1344240.png)
